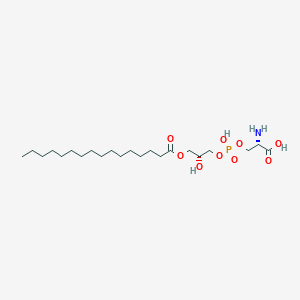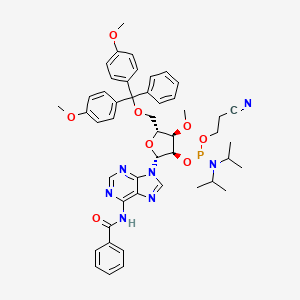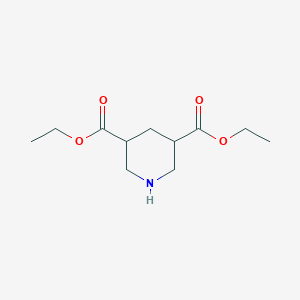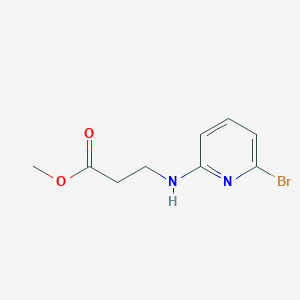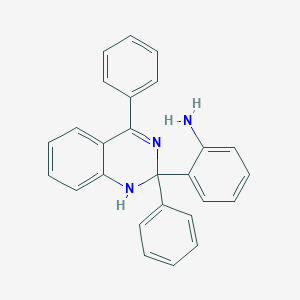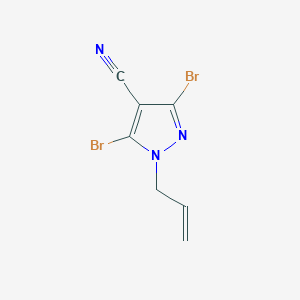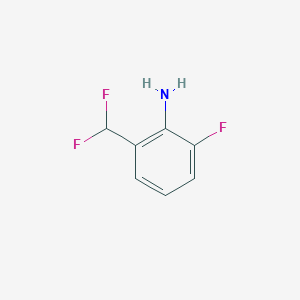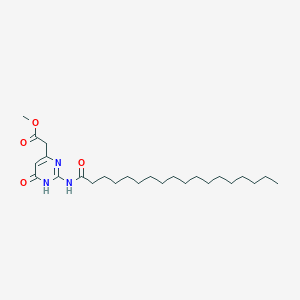![molecular formula C16H12F2N2O3 B12941340 Benzoic acid, 3-[3-(2,5-difluorophenyl)-2-oxo-1-imidazolidinyl]- CAS No. 651749-08-5](/img/structure/B12941340.png)
Benzoic acid, 3-[3-(2,5-difluorophenyl)-2-oxo-1-imidazolidinyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-(2,5-Difluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to an imidazolidinone ring, which is further substituted with a 2,5-difluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(2,5-Difluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid typically involves multiple steps, starting from commercially available precursorsThe final step involves the coupling of the imidazolidinone intermediate with benzoic acid under suitable conditions, such as the use of a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
化学反応の分析
Types of Reactions
3-(3-(2,5-Difluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The imidazolidinone ring can be reduced under specific conditions to yield different imidazolidine derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst such as palladium on carbon (Pd/C).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzoic acid moiety would yield carboxylate salts, while reduction of the imidazolidinone ring could produce various imidazolidine derivatives.
科学的研究の応用
3-(3-(2,5-Difluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
作用機序
The mechanism by which 3-(3-(2,5-Difluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid exerts its effects depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the 2,5-difluorophenyl group could enhance binding affinity and specificity, while the imidazolidinone ring may contribute to the compound’s overall stability and bioavailability .
類似化合物との比較
Similar Compounds
3-(2,5-Difluorophenyl)benzoic acid: This compound shares the 2,5-difluorophenyl and benzoic acid moieties but lacks the imidazolidinone ring, which may result in different chemical and biological properties.
2,5-Difluorophenylboronic acid: Another related compound that features the 2,5-difluorophenyl group, commonly used in Suzuki-Miyaura cross-coupling reactions.
Uniqueness
The presence of the imidazolidinone ring in 3-(3-(2,5-Difluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid distinguishes it from other similar compounds, potentially offering unique chemical reactivity and biological activity. This structural feature may enhance the compound’s stability, binding affinity, and overall efficacy in various applications.
特性
CAS番号 |
651749-08-5 |
|---|---|
分子式 |
C16H12F2N2O3 |
分子量 |
318.27 g/mol |
IUPAC名 |
3-[3-(2,5-difluorophenyl)-2-oxoimidazolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C16H12F2N2O3/c17-11-4-5-13(18)14(9-11)20-7-6-19(16(20)23)12-3-1-2-10(8-12)15(21)22/h1-5,8-9H,6-7H2,(H,21,22) |
InChIキー |
LNVNOYPIRWTSJK-UHFFFAOYSA-N |
正規SMILES |
C1CN(C(=O)N1C2=CC=CC(=C2)C(=O)O)C3=C(C=CC(=C3)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



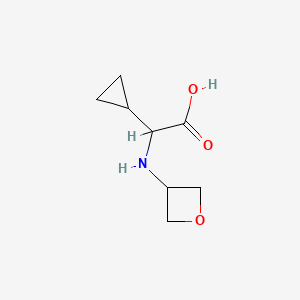
![1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-7H-pyrazolo[3,4-d]pyrimidine-4-thione](/img/structure/B12941269.png)

